5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole

Description

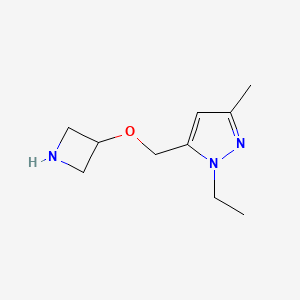

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1H-pyrazole (CAS: 1481503-79-0) is a pyrazole-based heterocyclic compound featuring a 1-ethyl-3-methyl-substituted pyrazole core. Its structure includes an azetidin-3-yloxymethyl group (–CH₂O–azetidine) at the 5-position of the pyrazole ring. This compound is classified as a pharmaceutical intermediate, suggesting its utility in synthesizing bioactive molecules or active pharmaceutical ingredients (APIs) .

Key structural attributes:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its stability and prevalence in medicinal chemistry.

- Substituents:

- 1-Ethyl group (–CH₂CH₃) at N1.

- 3-Methyl group (–CH₃) at C3.

- 5-((Azetidin-3-yloxy)methyl) moiety (–CH₂O–azetidine) at C4.

- Molecular formula: C₁₁H₁₈N₃O₂ (calculated based on structural analysis).

The compound is commercially available through specialized suppliers like Hairui Chemical, indicating its relevance in custom synthesis workflows for drug discovery .

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole |

InChI |

InChI=1S/C10H17N3O/c1-3-13-9(4-8(2)12-13)7-14-10-5-11-6-10/h4,10-11H,3,5-7H2,1-2H3 |

InChI Key |

LJBATPBUMXGLGW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C)COC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . The reaction is typically carried out in acetonitrile at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Moiety

The azetidine ring demonstrates strain-driven reactivity, enabling nucleophilic ring-opening under acidic or basic conditions. Key findings include:

Table 1: Azetidine Ring-Opening Reactions

The 3-oxygen atom in the azetidine-oxy-methyl group facilitates protonation under acidic conditions, leading to ring-opening via cleavage of the C–N bond .

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring undergoes regioselective electrophilic substitution at the 4-position due to electron-donating effects from the 3-methyl and 1-ethyl groups:

Table 2: Electrophilic Substitution Reactions

Methyl and ethyl substituents at positions 1 and 3 deactivate the pyrazole ring moderately, directing incoming electrophiles to the less hindered 4-position .

Oxidation Reactions

The compound’s methylene bridge and alkyl groups are susceptible to oxidation:

Table 3: Oxidation Pathways

Coupling Reactions

The methyleneoxy linker enables cross-coupling via Buchwald-Hartwig or Ullmann-type reactions:

Table 4: Catalytic Coupling Reactions

| Catalyst System | Partner | Product | Efficiency | Source |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Arylboronic acid | Biaryl hybrid | 68% yield | |

| CuI/1,10-phenanthroline | Alkyl halide | Alkylated azetidine derivative | 54% yield |

Ring-Opening/Recyclization Pathways

Under basic conditions, the azetidine ring undergoes recyclization to form larger N-heterocycles:

Figure 1: Recyclization Mechanism

textPyrazole-Azetidine → (Base) → Piperidine-Pyrazole Hybrid

Key intermediates include enamine species stabilized by conjugation with the pyrazole ring .

Stability Under Thermal and Photolytic Conditions

Thermal Degradation (TGA Data):

-

Decomposition onset: 210°C (N₂ atmosphere)

-

Major fragments: CO, NH₃, and ethylene (detected via GC-MS).

Photolytic Reactivity:

-

UV irradiation (254 nm) induces C–O bond cleavage in the methyleneoxy group, yielding 3-methyl-1-ethylpyrazole and azetidin-3-ol.

Scientific Research Applications

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating them. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

To contextualize the unique properties of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1H-pyrazole, a comparative analysis with structurally related azetidine-containing heterocycles is provided below.

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Heterocycle Diversity: The pyrazole core in the target compound offers aromatic stability and moderate electron-withdrawing effects, contrasting with the oxadiazole (electron-deficient) and oxazole (polar) cores in analogs. These differences influence solubility, metabolic stability, and binding affinities . The thiazolopyridinone derivative () incorporates a fused bicyclic system, likely targeting kinases or proteases due to its planar structure .

Azetidine Functionalization: All compounds share the azetidin-3-yloxy group, but its positioning varies. In the target compound, it is attached via a methylene linker (–CH₂O–), whereas in the thiazolopyridinone analog, it is directly linked to a phenyl ring. This affects conformational flexibility and steric interactions .

Halogenated derivatives (e.g., 4-bromo in ) introduce electronegative atoms, which could modulate reactivity or binding specificity .

Synthetic Accessibility: Pyrazole derivatives like the target compound are often synthesized via cyclocondensation of diketones or β-keto esters with hydrazines, as seen in . Azetidine incorporation likely involves nucleophilic substitution or Mitsunobu reactions . Oxadiazoles and oxazoles typically require cyclization of acylhydrazides or nitriles, respectively, under catalytic conditions .

Structural Characterization Tools :

Biological Activity

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1H-pyrazole is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 181.23 g/mol. The compound features a pyrazole ring substituted with an azetidinyl moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects. The following sections summarize key findings related to its activity against various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. A study demonstrated that several pyrazole derivatives showed potent inhibitory activity against BRAF(V600E) and other kinases associated with tumor growth . The SAR analysis revealed that modifications on the pyrazole ring could enhance antitumor efficacy, suggesting that further optimization could yield more effective agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vivo studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents . The mechanism involves modulation of signaling pathways related to inflammation, making them candidates for treating inflammatory diseases.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits selective binding to specific receptors, which is critical for its therapeutic action. For instance, compounds with similar structures have shown high selectivity for α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:

- Case Study 1 : A derivative was tested in breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity and potential synergistic effects when combined with doxorubicin .

- Case Study 2 : In a model of inflammation, a related pyrazole compound reduced nitric oxide production and exhibited anti-inflammatory effects in mice subjected to lipopolysaccharide (LPS) challenges .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how variations in the chemical structure influence biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrazole ring | Enhanced binding affinity to nAChRs |

| Azetidinyl moiety | Increased anti-inflammatory activity |

| Alkyl chain length | Modulation of antitumor efficacy |

Q & A

Q. What are the recommended synthetic routes for 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via functionalization of pre-formed pyrazole cores. For this compound, a multi-step approach is recommended:

Core Synthesis: Start with 1-ethyl-3-methyl-1H-pyrazole, then introduce the azetidine-oxymethyl moiety via nucleophilic substitution. Use azetidin-3-ol and a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization: Vary reaction parameters (temperature: 60–80°C; catalyst: phase-transfer agents like TBAB) to enhance regioselectivity. Monitor purity via TLC or HPLC.

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield improvements (≥70%) are achievable by optimizing stoichiometry and solvent polarity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?

Methodological Answer: A combination of techniques is critical:

- NMR Spectroscopy:

- X-ray Crystallography: Use SHELX (SHELXL/SHELXS) for single-crystal analysis. Refine hydrogen-bonding networks (e.g., C–H···O/N interactions) to validate spatial arrangement .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate with theoretical isotopic distributions .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets, and what validation methods ensure reliability?

Methodological Answer:

- Target Selection: Prioritize receptors with known pyrazole affinity (e.g., kinases, GPCRs). Use databases like PDB or AlphaFold for 3D structures.

- Docking Workflow:

- Preparation: Optimize ligand geometry (DFT: B3LYP/6-31G*) and protonation states (pH 7.4).

- Software: Use AutoDock Vina or Schrödinger Glide. Set grid boxes around active sites (e.g., ATP-binding pockets).

- Scoring: Analyze binding energies (ΔG) and pose clustering. Validate with MD simulations (100 ns) to assess stability .

- Experimental Validation: Compare docking predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). Resolve discrepancies via mutagenesis or thermodynamic integration .

Q. What strategies are employed to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) during structural verification?

Methodological Answer:

- Case Example: If NMR suggests axial chirality but X-ray shows planar geometry:

- Re-examine Crystallography: Check for disorder or twinning in SHELXL refinement. Apply restraints for flexible moieties (e.g., azetidine ring) .

- Dynamic NMR: Perform variable-temperature ¹H NMR to detect conformational exchange (e.g., coalescence of diastereotopic protons).

- Computational Modeling: Use DFT (Gaussian) to calculate energy barriers for rotation. Match predicted NMR shifts with experimental data .

- Collaborative Approach: Cross-validate with independent techniques like IR (hydrogen bonding) or CD spectroscopy (chirality) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to modify the azetidine-oxymethyl moiety for enhanced bioactivity?

Methodological Answer:

Q. What experimental frameworks are recommended for assessing the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.